molecular formula C22H29F3O3 B108578 Flumedroxone CAS No. 15687-21-5

Flumedroxone

Cat. No. B108578
CAS RN: 15687-21-5
M. Wt: 398.5 g/mol
InChI Key: CDZJOBWKHSYNMO-SCUQKFFVSA-N
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Description

Flumedroxone, a synthetic steroid, has been studied for its potential use in the prophylactic treatment of migraine. It is known by the chemical name 17-acetoxy-6α-trifluoromethylpregn-4-ene-3,20-dione and has been referred to by the trade name Demigran. The compound has been investigated for its effects on liver enlargement in rats after chronic administration, suggesting a possible impact on liver metabolism or function . Additionally, flumedroxone has been evaluated in a clinical setting for its efficacy in reducing the frequency and severity of migraines, particularly in women whose migraines worsen around menstruation .

Synthesis Analysis

The synthesis of flumedroxone acetate, as well as a related compound VD682, was carried out by Leo Pharmaceutical Products Ltd. The synthesis process involved the creation of a steroid drug that was then suspended in water using compound tragacanth powder for administration in experimental settings . However, the specific details of the synthesis process are not provided in the abstracts available.

Molecular Structure Analysis

Flumedroxone acetate's molecular structure includes a trifluoromethyl group, which is a characteristic moiety that could influence its biological activity and pharmacokinetics. The presence of an acetoxy group suggests that it is a derivative of a pregnene steroid. The molecular structure likely plays a role in the drug's interaction with biological systems, as seen in the liver enlargement observed in rats .

Chemical Reactions Analysis

The available data does not provide detailed information on the chemical reactions specifically involving flumedroxone. However, the compound's interaction with biological systems, such as the liver enlargement observed in rats, indicates that it undergoes metabolic processes within the body . The exact metabolic pathways and chemical reactions remain unspecified in the provided abstracts.

Physical and Chemical Properties Analysis

The physical and chemical properties of flumedroxone are not explicitly detailed in the provided abstracts. However, the mention of a micronized preparation of the drug suggests that particle size reduction techniques were employed to improve its bioavailability or solubility for the clinical trial . The use of a micronized form indicates that the physical properties of flumedroxone were considered important for its therapeutic application.

Relevant Case Studies

A double-blind controlled trial was conducted to assess the prophylactic value of flumedroxone in migraine patients. The study found that flumedroxone was effective in reducing the number and severity of headaches in women with menstrual-related migraines. However, side effects were frequent, with polymenorrhagia being the most common among women of reproductive age . Another study reported liver enlargement in rats after chronic administration of flumedroxone acetate, highlighting the need for further investigation into the drug's long-term effects .

Scientific Research Applications

  • Pharmacological Antidotes and Their Applications : A review by Sivilotti (2016) discusses Flumazenil, a benzodiazepine receptor antagonist, in contrast with naloxone, an opioid antagonist. The paper examines their use as pharmacological antidotes, which could offer insights into the broader field of antidote research, potentially relevant to compounds like Flumedroxone.

  • Drug-Induced Mortality Research : Carai, Colombo, and Gessa (2005) conducted a study on the protective effects of various compounds, including Flumazenil, against γ-hydroxybutyric acid (GHB)-induced mortality in mice. This study, found in Annals of Emergency Medicine and Annals of Emergency Medicine, may provide insights into research methodologies for studying the effects of drugs like Flumedroxone.

  • Antidepressants in Cancer Research : Krishnan et al. (2008) in Biochemical Pharmacology discuss the use of Fluoxetine, an antidepressant, in cancer research, highlighting its antiproliferative activity in tumor cells. This research could be informative for understanding the broader applications of pharmaceuticals in oncology.

  • Dendrimers in Biomedicine : Chiș et al. (2020) in their paper in Molecules discuss the applications and limitations of dendrimers in biomedicine. While not directly related to Flumedroxone, this research could provide a perspective on the development of drug delivery systems, which might be relevant to Flumedroxone's applications.

  • Antidepressant-Induced Plasticity : Vetencourt et al. (2008), in a study published in Science, investigate the role of Fluoxetine in restoring neuronal plasticity. This research might offer insights into the neurological applications of similar compounds.

  • Flurbiprofen in Arthritis Management : Mohamed et al. (2022) in Pharmaceutics discuss the design of targeted Flurbiprofen nanoparticles for arthritis management. This study might offer insights into drug formulation and targeted delivery, relevant to similar compounds like Flumedroxone.

properties

IUPAC Name

(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29F3O3/c1-12(26)21(28)9-6-16-14-11-18(22(23,24)25)17-10-13(27)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18,28H,4-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZJOBWKHSYNMO-SCUQKFFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C(F)(F)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

987-18-8 (acetate)
Record name Flumedroxone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40905080
Record name 17-Hydroxy-6alpha-(trifluoromethyl)pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flumedroxone

CAS RN

15687-21-5
Record name (6α)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15687-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumedroxone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumedroxone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13610
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 17-Hydroxy-6alpha-(trifluoromethyl)pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMEDROXONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K80185F39X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
WG Bradley, P Hudgson, JB Foster, DJ Newell - Br Med J, 1968 - bmj.com
… of migrainous headaches than did flumedroxone 5 mg. tds The latter is … flumedroxone, this time comparing it with a placebo. In the meantime- a micronized preparation of flumedroxone …
Number of citations: 34 www.bmj.com
PO Lundberg - Acta Neurologica Scandinavica, 1969 - Wiley Online Library
The need for prophylactic medicinal treatment of migraine, apart from the conventional attack therapy with ergotamine preparations, is very great. Only one preparation has in fact been …
Number of citations: 27 onlinelibrary.wiley.com
WJW Hines - Journal of Pharmacy and Pharmacology, 1969 - Wiley Online Library
… rat liver (Wistar strain) after chronic treatment with flumedroxone acetate and its analogue. … treatment with flumedroxone acetate. This suggests that the exogenous flumedroxone acetate …
Number of citations: 3 onlinelibrary.wiley.com
WJW Hines - Journal of Pharmacy and Pharmacology, 1967 - academic.oup.com
… The experiments reported here followed the observation that 100 mg/kg of flumedroxone acetate produced in the laboratory rat, after chronic intraperitoneal treatment, a liver weight …
Number of citations: 4 academic.oup.com
AM Rothschild - Journal of Pharmacy and Pharmacology, 1967 - academic.oup.com
… administration of flumedroxone acetate Sm,-The synthetic steroid flumedroxone acetate (17-… Table 1 shows that rats treated with flumedroxone acetate and VD682 have an increased …
Number of citations: 1 academic.oup.com
T Lövgren, B Lundberg, C Blomqvist… - Acta Pharmaceutica …, 1978 - europepmc.org
Solubilization of spironolactone and flumedroxone acetate. - Abstract - Europe PMC … Solubilization of spironolactone and flumedroxone acetate. …
Number of citations: 1 europepmc.org
B Forssman, KG Henriksson… - … : The Journal of …, 1976 - Wiley Online Library
… However, as it turned out, three patients continued with previously prescribed preventive medication for migraine (one patient took methysergide, one flumedroxone and one …
J Ludvigsson - Acta Neurologica Scandinavica, 1974 - Wiley Online Library
… Often symptomatic and prophylactic treatments (aspirin or ergotamine : flumedroxone, methysergide, cyproheptadine or clonidine) are either ineffective or cause such pronounced side …
Number of citations: 272 onlinelibrary.wiley.com
EM Pantelouris, WJW Hines - Comparative Biochemistry and Physiology, 1968 - Elsevier
… In the work reported here we studied the effects of these drugs, and particularly of flumedroxone acetate on the pattern of esterolytic enzymes of the serum and liver of the rat. …
Number of citations: 2 www.sciencedirect.com
JD Parkes - British Medical Journal, 1975 - ncbi.nlm.nih.gov
Tension is probably the commonest cause of headache. Ordinary analgesics, aspirin (0 3-0 9 g) or compound prepara-tions, should be tried first, although headache is a common cause …
Number of citations: 12 www.ncbi.nlm.nih.gov

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